2-(3-Fluoro-benzyl)-piperazine
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Overview
Description
2-(3-Fluoro-benzyl)-piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines. This compound features a piperazine ring substituted with a 3-fluorobenzyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-benzyl)-piperazine typically involves the reaction of 3-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-benzyl)-piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: N-oxides of the piperazine ring.
Reduction: De-fluorinated or modified piperazine derivatives.
Scientific Research Applications
2-(3-Fluoro-benzyl)-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to other psychoactive piperazines.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-benzyl)-piperazine is not fully understood, but it is believed to interact with neurotransmitter receptors in the brain. The fluorobenzyl group may enhance its ability to cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A psychoactive compound with stimulant properties.
2-(4-Fluorobenzyl)-piperazine: Similar structure but with the fluorine atom in a different position.
3-Chlorobenzylpiperazine: Chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-(3-Fluoro-benzyl)-piperazine is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This specific substitution can influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability. The fluorine atom can also affect the compound’s reactivity in chemical syntheses, making it a valuable intermediate for the development of new pharmaceuticals.
Properties
Molecular Formula |
C11H15FN2 |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2 |
InChI Key |
VXNNJHLNYUADKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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